N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide
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Overview
Description
N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide typically involves the acylation of an amine precursor. One common method includes the reaction of 4-acetylamino-2-chloro-5-methoxyaniline with an appropriate acylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-(Acetylamino)butyl)-3-(3,4-dihydroxyphenyl)-2-propenamide: A similar compound with different substituents on the phenyl ring.
3’-N-{[4-(Acetylamino)phenyl]sulfonyl}-3’-N-demethylazithromycin: Another related compound with a sulfonyl group.
Uniqueness
N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
84176-82-9 |
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Molecular Formula |
C13H15ClN2O4 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
N-(4-acetamido-2-chloro-5-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C13H15ClN2O4/c1-7(17)4-13(19)16-10-6-12(20-3)11(5-9(10)14)15-8(2)18/h5-6H,4H2,1-3H3,(H,15,18)(H,16,19) |
InChI Key |
AEHKSCQHBUCHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1Cl)NC(=O)C)OC |
Origin of Product |
United States |
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